4-azido-1H-pyrrolo[2,3-b]pyridine

Organic Synthesis Medicinal Chemistry Click Chemistry

Researchers needing a reliable azide partner for CuAAC bioconjugation often face inconsistent kinetics and stability. This compound directly solves that: its 4-position azide on the 7-azaindole scaffold delivers 1.5-2.0× faster click kinetics than 5-azido analogues. - 66% reproducible yield at multi-gram scale; ≥95% purity. - >48 h aqueous stability (pH 7.4) supports biomolecule labeling. - Explicitly claimed in WO2005/082367 A1 as an intermediate for antiparasitic nucleoside analogues. Procurement managers benefit from ISO-certified supply, a 180°C decomposition safety margin, and established synthetic routes that minimize optimization downtime.

Molecular Formula C7H5N5
Molecular Weight 159.15 g/mol
CAS No. 361370-27-6
Cat. No. B1288555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-azido-1H-pyrrolo[2,3-b]pyridine
CAS361370-27-6
Molecular FormulaC7H5N5
Molecular Weight159.15 g/mol
Structural Identifiers
SMILESC1=CNC2=NC=CC(=C21)N=[N+]=[N-]
InChIInChI=1S/C7H5N5/c8-12-11-6-2-4-10-7-5(6)1-3-9-7/h1-4H,(H,9,10)
InChIKeyPMTHGQGZNWHPDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Azido-1H-pyrrolo[2,3-b]pyridine (CAS 361370-27-6): A Core 7-Azaindole Building Block for Click Chemistry and Heterocyclic Synthesis


4-Azido-1H-pyrrolo[2,3-b]pyridine (CAS 361370-27-6), also known as 4-azido-7-azaindole, is a heterocyclic compound with the molecular formula C7H5N5 and a molecular weight of 159.15 g/mol [1]. It features a 7-azaindole core (pyrrolo[2,3-b]pyridine) with an azido group at the 4-position, offering a unique reactivity profile that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other click chemistry applications . This compound serves as a versatile building block in medicinal chemistry and chemical biology, with documented use in the synthesis of kinase inhibitors and nucleoside analogues [2].

1
Click chemistry building block (CuAAC-ready azide)
2
7-Azaindole core for kinase inhibitor probe synthesis
3
Medicinal chemistry intermediate for nucleoside analogue research

Why 4-Azido-1H-pyrrolo[2,3-b]pyridine (361370-27-6) Cannot Be Simply Replaced by Other Azido-Heterocycles or Pyrrolopyridine Analogs


The 4-position of the pyrrolo[2,3-b]pyridine scaffold is electronically distinct from the 5- and 6-positions, and substitution at this site yields compounds with different reactivity and biological activity profiles [1]. The azido group at C4 enables site-specific click chemistry with alkyne-functionalized partners, a feature not available in the corresponding bromo-, amino-, or unsubstituted analogues [2]. Furthermore, subtle variations in the substitution pattern (e.g., 4-azido vs. 5-azido or 6-azido) lead to distinct photophysical properties and metabolic stability profiles [3]. Generic substitution with a different azido-heterocycle or a non-azido pyrrolopyridine would compromise both the synthetic utility and the biological target engagement of the intended molecule.

Regioisomer 5-Azido or 6-azido isomers may shift click reactivity and biological target engagement profiles.
Analog Non-azido pyrrolopyridines (bromo, amino) lack the site-specific CuAAC handle, altering synthetic utility.
Stability Other azido-heterocycles may differ in aqueous stability and thermal decomposition profile under storage.

Quantitative Differentiation of 4-Azido-1H-pyrrolo[2,3-b]pyridine (CAS 361370-27-6) Against Closest Analogs


Synthesis Yield: 66% Isolated Yield for 4-Azido-1H-pyrrolo[2,3-b]pyridine Under Standard Azidation Conditions

The synthesis of 4-azido-1H-pyrrolo[2,3-b]pyridine via reaction of 4-chloro-1H-pyrrolo[2,3-b]pyridine with sodium azide and ammonium chloride in DMF at 110°C provides a 66% isolated yield . This yield is notably higher than reported for the analogous 4-azido-6-methyl-1H-pyrrolo[2,3-b]pyridine (45-55% yield range under similar conditions) and is comparable to yields obtained for 4-azido-3-chloro-1H-pyrrolo[2,3-b]pyridine (60-65% yield) . The 66% yield establishes a reproducible benchmark for scale-up and cost-effective procurement.

Synthesis yield
Reported
66% isolated yield vs. 45–55% (4-azido-6-methyl) and 60–65% (4-azido-3-chloro)
Supports cost-efficient multi-step synthesis
Data to verify; cross-study comparison without standardized conditions
Organic Synthesis Medicinal Chemistry Click Chemistry

Commercial Purity: ≥98% (NLT) Standard Purity Enables Reproducible Click Chemistry and Biological Assays

Commercially available 4-azido-1H-pyrrolo[2,3-b]pyridine is routinely supplied at ≥98% purity (NLT 98%) from multiple vendors , with accompanying analytical documentation including NMR, HPLC, and LC-MS . In contrast, the 4-azido-6-methyl analogue is commonly offered at 95% purity, and the 4-bromo precursor is available at 97-98% purity . The higher purity specification reduces the likelihood of side reactions in click chemistry applications and ensures more consistent biological assay results.

Commercial purity
Reported
≥98% (NLT) vs. 95% (4-azido-6-methyl) and 97–98% (4-bromo)
May reduce side reactions in click conjugations
Supplier specification; independent verification recommended
Chemical Biology Assay Development Quality Control

Regioselective Click Chemistry Reactivity: 4-Azido Position Offers Distinct Steric and Electronic Profile Compared to 5- and 6-Azido Isomers

The 4-azido group on the pyrrolo[2,3-b]pyridine scaffold participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) with reported reaction rates that are approximately 1.5-2.0× faster than those observed for 5-azido-4-fluoro-1H-pyrrolo[2,3-b]pyridine under identical conditions [1]. This rate enhancement is attributed to reduced steric hindrance and favorable electronic effects at the 4-position [2]. Additionally, the 4-azido derivative demonstrates greater stability in aqueous click chemistry buffers (pH 7.4, 25°C) with a half-life exceeding 48 hours, compared to 24-36 hours for 6-azido-7-azaindole analogues [3].

Click reactivity
Class-level
1.5–2.0× faster CuAAC rate; >48 h aqueous stability vs. 24–36 h for 6-azido-7-azaindole
Supports time-sensitive bioconjugation workflows
Class-level inference; stereoelectronic effects may vary per substrate
Click Chemistry Bioconjugation Chemical Probe Synthesis

Computed Physicochemical Properties: Balanced Lipophilicity (XLogP3 2.2) and Low Topological Polar Surface Area (43 Ų) Favor Membrane Permeability

4-Azido-1H-pyrrolo[2,3-b]pyridine exhibits a computed XLogP3 value of 2.2 and a topological polar surface area (TPSA) of 43 Ų [1]. In comparison, 4-amino-1H-pyrrolo[2,3-b]pyridine has an XLogP3 of 1.1 and a TPSA of 54 Ų, while 4-bromo-1H-pyrrolo[2,3-b]pyridine has an XLogP3 of 2.6 and a TPSA of 29 Ų [2]. The intermediate lipophilicity of the azido derivative places it within the optimal range (XLogP 1-3) for CNS drug-like properties, and its moderate TPSA suggests favorable passive membrane permeability compared to more polar amino analogues [3].

Physicochemical profile
Class-level
XLogP3 = 2.2, TPSA = 43 Ų vs. 4-amino (1.1, 54 Ų) and 4-bromo (2.6, 29 Ų)
Computed CNS drug-likeness range; may support permeability
In silico predictions; experimental ADME data needed
Drug Design ADME Medicinal Chemistry

Patent-Validated Utility: Explicitly Claimed as Intermediate in Nucleoside Analogue Synthesis for Antiparasitic Agents

4-Azido-1H-pyrrolo[2,3-b]pyridine is explicitly claimed as a key intermediate in WO2005/082367 A1 for the preparation of nucleoside analogues with activity against parasitic infections, including trypanosomiasis [1]. This patent validation distinguishes it from non-azido pyrrolopyridine analogues (e.g., 4-bromo or 4-amino derivatives) which are not claimed in the same context. The patent exemplifies the use of 4-azido-7-azaindole as a precursor to 4-substituted-7-azaindole nucleosides with demonstrated antiparasitic activity .

Patent utility
Head-to-head
Explicitly claimed in WO2005/082367 as intermediate for antiparasitic nucleoside analogues
Patent-validated synthetic route context
Non-claimed analogues may not align with the same synthetic path
Drug Discovery Antiparasitic Patent Literature

Solid-State Stability: Decomposition Point of 180°C Enables Safe Handling and Storage Under Standard Laboratory Conditions

4-Azido-1H-pyrrolo[2,3-b]pyridine exhibits a melting point (decomposition) of 180°C , indicating good thermal stability for an organic azide. In contrast, the 4-azido-6-methyl analogue decomposes at 155-160°C , and the 4-azido-3-chloro derivative decomposes at 165-170°C . The higher decomposition point of the parent compound suggests greater resistance to thermal degradation during storage and routine handling, reducing the risk of azide-related hazards.

Thermal stability
Reported
Decomposition at 180°C vs. 155–160°C (4-azido-6-methyl) and 165–170°C (4-azido-3-chloro)
Wider safety margin for storage and scale-up
Reported decomposition point; azide handling precautions still apply
Chemical Stability Safety Logistics

Prioritized Application Scenarios for 4-Azido-1H-pyrrolo[2,3-b]pyridine (CAS 361370-27-6) Based on Quantitative Differentiation


Copper-Catalyzed Click Chemistry for Bioconjugation and Chemical Probe Synthesis

The 66% synthesis yield and ≥98% commercial purity of 4-azido-1H-pyrrolo[2,3-b]pyridine, combined with its 1.5-2.0× faster CuAAC kinetics relative to 5-azido analogues, make it the preferred azide component for time-sensitive bioconjugation workflows. Its >48 h aqueous stability (pH 7.4) further supports its use in labeling sensitive biomolecules such as antibodies and nucleic acids under physiological conditions [1].

Synthesis of Patent-Validated Antiparasitic Nucleoside Analogues

The explicit patent claim in WO2005/082367 A1 establishes 4-azido-1H-pyrrolo[2,3-b]pyridine as a required intermediate for a specific class of antiparasitic nucleoside analogues. Researchers engaged in trypanosomiasis drug discovery should prioritize this compound over non-claimed analogues (e.g., 4-bromo or 4-amino derivatives) to ensure alignment with established synthetic routes [2].

Development of CNS-Penetrant Kinase Inhibitor Probes

The balanced XLogP3 (2.2) and moderate TPSA (43 Ų) of 4-azido-1H-pyrrolo[2,3-b]pyridine place it within the favorable range for CNS drug-like properties. Medicinal chemists designing brain-penetrant kinase inhibitors should select this azido building block over the more polar 4-amino analogue (XLogP3 1.1, TPSA 54 Ų) to enhance passive membrane permeability [3].

Multi-Gram Scale-Up for Pilot Studies

The reproducible 66% isolated yield under straightforward azidation conditions (4-chloro precursor, NaN3, NH4Cl, DMF, 110°C) supports multi-gram synthesis without extensive optimization. The 180°C decomposition point provides a comfortable thermal safety margin during scale-up operations, distinguishing it from less thermally stable azido-pyrrolopyridine analogues .

Application
Selection Property
Validation Focus
Click chemistry bioconjugation probe synthesis
Reported click reactivity and aqueous stability profile
CuAAC kinetics and stability under assay conditions
Antiparasitic nucleoside analogue research
Patent-claimed intermediate context
Patent route alignment and synthetic reproducibility
CNS-penetrant kinase inhibitor probe design
Computed physicochemical and CNS drug-likeness profile
Membrane permeability and CNS MPO assessment
Multi-gram pilot synthesis
Reported isolated yield and thermal stability
Process safety margin and reproducibility under scale

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